molecular formula C6H3Cl2N3 B12438665 4-Amino-2,6-dichloronicotinonitrile

4-Amino-2,6-dichloronicotinonitrile

Cat. No.: B12438665
M. Wt: 188.01 g/mol
InChI Key: QJHWOTXPTCHUFE-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinonitrile is an organic compound with the molecular formula C6H3Cl2N3 It is a derivative of nicotinonitrile, characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloronicotinonitrile typically involves the chlorination of nicotinonitrile followed by amination. One common method includes the following steps:

    Chlorination: Nicotinonitrile is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.

    Amination: The resulting 2,6-dichloronicotinonitrile is then reacted with ammonia or an amine source to introduce the amino group at the 4 position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted nicotinonitriles, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction, but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Amino-2,6-dichloronicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, or antiviral properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the pyridine ring allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloronicotinonitrile: Lacks the amino group at the 4 position, resulting in different chemical and biological properties.

    4-Amino-2-chloronicotinonitrile: Contains only one chlorine atom, leading to variations in reactivity and applications.

    4-Amino-2,6-dimethylnicotinonitrile:

Uniqueness

4-Amino-2,6-dichloronicotinonitrile is unique due to the combination of amino and dichloro substituents on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-4(10)3(2-9)6(8)11-5/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHWOTXPTCHUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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